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Compound of Interest

Compound Name: Tariquidar dihydrochloride

Cat. No.: B2773074

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by
the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp, or
ABCBL1), the product of the MDRL1 gene, is a prominent member of this family. It functions as
an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse
anticancer drugs from the cell, thereby reducing their intracellular concentration and
therapeutic efficacy.[1][2]

Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-gp.[3][4] It binds
to P-gp with high affinity (Kd of approximately 5.1 nM), inhibiting its ATPase activity and
consequently blocking the drug efflux function.[5][6] This restores the sensitivity of MDR cancer
cells to P-gp substrate chemotherapeutics.[2][7] Unlike first and second-generation inhibitors,
Tariquidar exhibits high specificity and potency at low nanomolar concentrations (typically 25-
100 nM) and has a long duration of action, persisting for over 22 hours in vitro after its removal
from the culture medium.[2][5][8] While highly selective for P-gp, it's noteworthy that at higher
concentrations (=100 nM), Tariquidar may also inhibit the activity of other ABC transporters like
ABCG2 (BCRP) and ABCC10 (MRP7).[9][10]

These application notes provide detailed protocols for utilizing Tariquidar to functionally reverse
P-gp-mediated multidrug resistance in cancer cell lines.

Mechanism of Action: P-gp Inhibition by Tariquidar
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P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport
substrates out of the cell. Chemotherapeutic drugs that are P-gp substrates enter the cell via
passive diffusion but are then recognized and effluxed by P-gp. This pumping action keeps the
intracellular drug concentration below a cytotoxic threshold, conferring resistance.

Tariquidar acts as a noncompetitive inhibitor, meaning it does not compete with the
chemotherapeutic drug for the same binding site.[3][5] Instead, it binds to a distinct modulatory
site on P-gp.[6] This binding event is thought to lock the transporter in a conformation that is
unable to bind or hydrolyze ATP effectively, thus inactivating the pump.[4][11] As a result, the
efflux of co-administered chemotherapeutic agents is blocked, leading to their intracellular
accumulation and the restoration of their cytotoxic effects.
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1. Seed Cells
(Parental & Resistant)
in 96-well plates
1. Harvest Cells
(0.5-1x1076 per sample)

2. Incubate 24h
for attachment
2. Pre-incubate with
Tariquidar or Vehicle

(30 min)
3. Pre-incubate
Resistant Cells with Tariquidar
(1-4 hours) l
3. Load Cells with
Rhodamine 123
(30-60 min)
4. Add Serial Dilutions
C)f Chemotherapeutic DrugD l

l 4. Wash Cells
with ice-cold buffer
5. Incubate 48-72h l

5. Resuspend in warm media

6. Add MTT Reagent (with/without Tariquidar)
(Incubate 3-4h) to allow efflux (30-60 min)

7. Solubilize Formazan 6. Place on ice to
Crystals with DMSO stop efflux

8. Read Absorbance 7. Analyze Intracellular
(570 nm) Fluorescence by
l Flow Cytometry

9. Analyze Data:
- Plot Dose-Response Curves
- Calculate IC50 Values
- Determine Fold Reversal

Result Interpretation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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